molecular formula C19H30N2O4S B5178074 2-[cyclohexyl-(2,4,6-trimethylphenyl)sulfonylamino]-N-(2-hydroxyethyl)acetamide

2-[cyclohexyl-(2,4,6-trimethylphenyl)sulfonylamino]-N-(2-hydroxyethyl)acetamide

Cat. No.: B5178074
M. Wt: 382.5 g/mol
InChI Key: YLDKCSIAFUDIBY-UHFFFAOYSA-N
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Description

2-[cyclohexyl-(2,4,6-trimethylphenyl)sulfonylamino]-N-(2-hydroxyethyl)acetamide is a sulfonamide compound Sulfonamides are a class of organic compounds that contain the sulfonamide functional group, which is characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom

Preparation Methods

The synthesis of 2-[cyclohexyl-(2,4,6-trimethylphenyl)sulfonylamino]-N-(2-hydroxyethyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the sulfonyl chloride: This step involves the reaction of 2,4,6-trimethylphenylsulfonyl chloride with cyclohexylamine to form the sulfonamide intermediate.

    Acylation: The intermediate is then reacted with 2-hydroxyethylamine in the presence of a base to form the final product.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

2-[cyclohexyl-(2,4,6-trimethylphenyl)sulfonylamino]-N-(2-hydroxyethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide nitrogen, using reagents like alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[cyclohexyl-(2,4,6-trimethylphenyl)sulfonylamino]-N-(2-hydroxyethyl)acetamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[cyclohexyl-(2,4,6-trimethylphenyl)sulfonylamino]-N-(2-hydroxyethyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar compounds to 2-[cyclohexyl-(2,4,6-trimethylphenyl)sulfonylamino]-N-(2-hydroxyethyl)acetamide include other sulfonamides with different substituents. Some examples are:

  • 2-[cyclohexyl-(2,4,6-trimethylphenyl)sulfonylamino]-N-(3-pyridinylmethyl)acetamide
  • N-(2-hydroxyethyl)-2-(phenylsulfonylamino)acetamide

The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

2-[cyclohexyl-(2,4,6-trimethylphenyl)sulfonylamino]-N-(2-hydroxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O4S/c1-14-11-15(2)19(16(3)12-14)26(24,25)21(13-18(23)20-9-10-22)17-7-5-4-6-8-17/h11-12,17,22H,4-10,13H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLDKCSIAFUDIBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N(CC(=O)NCCO)C2CCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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